2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid is a synthetic organic compound featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The acetic acid moiety enhances its solubility in polar solvents and facilitates conjugation reactions. This compound is primarily used in peptide synthesis, where the Fmoc group protects amines during solid-phase synthesis . Its hydroxyl group provides a site for further functionalization, making it valuable in drug discovery and bioconjugation applications.
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-19(24)11-21(26)9-10-22(13-21)20(25)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,26H,9-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKBSQXRPGMVKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CC(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid typically involves multiple steps. One common method starts with the preparation of the Fmoc-protected hydroxypyrrolidine. This can be achieved by reacting fluorenylmethoxycarbonyl chloride with hydroxypyrrolidine in the presence of a base such as triethylamine. The resulting Fmoc-protected hydroxypyrrolidine is then reacted with bromoacetic acid under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers, which can efficiently handle the multiple steps required for its synthesis. The use of high-purity reagents and solvents, as well as stringent reaction conditions, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to form an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The removal of the Fmoc group is often achieved using piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research and application in pharmaceuticals:
- Anticancer Properties :
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Synthesis and Derivatives
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid typically involves multi-step organic reactions, including:
- Protection of Functional Groups : The fluorene moiety is used to protect reactive sites during synthesis.
- Coupling Reactions : Amide or ester coupling reactions are often employed to attach the hydroxypyrrolidine moiety.
The versatility of its structure allows for the creation of various derivatives that may exhibit enhanced biological activities or improved pharmacokinetic profiles.
Case Study 1: Anticancer Activity
In a study published in RSC Advances, researchers evaluated the anticancer effects of several fluorene-derived compounds, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting potential as a chemotherapeutic agent .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of this compound revealed its mechanism of action involves the modulation of NF-kB signaling pathways. This study highlighted its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled synthesis of peptides.
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related Fmoc-protected compounds and their distinguishing features:
Physicochemical and Functional Comparisons
Hydrogen Bonding and Solubility
- The target compound’s 3-hydroxypyrrolidine enhances hydrophilicity compared to non-hydroxylated analogs (e.g., methylazetidine derivative ). This increases aqueous solubility, critical for biological applications.
Stability and Reactivity
Research Findings and Data Gaps
Collision Cross-Section (CCS) Analysis
Environmental and Regulatory Considerations
- Most analogs lack ecological or regulatory data (e.g., piperazine derivative ), emphasizing the need for comprehensive toxicity studies.
Biological Activity
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid, often referred to as Fmoc-hydroxypyrrolidine acetic acid, is a synthetic organic compound notable for its applications in peptide synthesis and potential therapeutic uses. This article explores its biological activity, including its antimicrobial properties, safety profile, and implications in drug development.
- Molecular Formula : C₁₇H₁₅N₁O₄
- Molecular Weight : 295.32 g/mol
- CAS Number : 16213441
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various strains of bacteria and fungi, showing effectiveness particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for some strains was reported to be below 256 µg/mL, indicating potential as an antimicrobial agent .
Antiviral and Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antiviral and antifungal activities in preliminary studies. Its mechanism may involve disrupting cellular processes in pathogens, although specific pathways remain to be fully elucidated .
Potential in Cancer Therapy
Emerging research suggests that this compound may have applications in cancer treatment. It has been shown to affect cell proliferation and induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in oncological pharmacology .
Toxicity and Safety
Studies have indicated that this compound has low toxicity levels, making it safe for laboratory use. It is classified under safety guidelines with precautionary measures suggesting it should be handled with care to avoid ingestion or contact with skin .
Applications in Research
This compound is primarily utilized in:
- Peptide Synthesis : It serves as a building block due to its Fmoc protecting group, facilitating the synthesis of complex peptides through solid-phase methods.
- Biochemical Studies : Researchers employ it to study protein interactions and enzyme mechanisms due to its structural properties .
The mechanism of action is primarily associated with its role as a protecting group during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino functionality during synthesis, allowing selective reactions without unwanted side reactions .
Case Studies
- Antimicrobial Evaluation : A study conducted on various fluorenyl derivatives, including this compound, highlighted its effectiveness against multidrug-resistant bacterial strains, reinforcing its potential as a therapeutic agent .
- Cancer Cell Line Studies : In vitro studies have shown that the compound can inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Q & A
Q. What are the key steps and reagents involved in synthesizing 2-[1-(Fmoc)-3-hydroxypyrrolidin-3-yl]acetic acid?
The synthesis typically involves:
- Fmoc protection : The hydroxyl-pyrrolidine core is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions .
- Acetic acid moiety introduction : Coupling reactions with activated acetic acid derivatives (e.g., using carbodiimide reagents like EDC/HOBt) are employed to functionalize the pyrrolidine ring .
- Deprotection and purification : Final deprotection (e.g., piperidine for Fmoc removal) and purification via reversed-phase HPLC or column chromatography . Key reagents include Fmoc-Cl, EDC, HOBt, and dichloromethane (DCM) as the primary solvent .
Q. How does the Fmoc group enhance the compound’s utility in peptide synthesis?
The Fmoc group acts as a temporary protecting group for amines, enabling:
- Selective deprotection : Removed under mild basic conditions (e.g., piperidine), preserving acid-sensitive functional groups .
- Compatibility with solid-phase synthesis : Facilitates iterative peptide chain elongation on resin .
- Improved solubility : The hydrophobic Fmoc moiety aids in purification via HPLC .
Q. What analytical methods are critical for characterizing this compound?
- NMR spectroscopy : Confirms stereochemistry (e.g., ¹H/¹³C NMR for hydroxyl and Fmoc group integration) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS or MALDI-TOF) .
- HPLC : Assesses purity (>97% threshold for research-grade material) .
Q. What factors influence the compound’s stability during storage and reactions?
- pH sensitivity : Degrades under strongly acidic/basic conditions; stable in neutral buffers .
- Light and moisture : Store desiccated at 2–8°C in amber vials to prevent Fmoc cleavage .
- Solvent choice : Avoid DMF at high temperatures to minimize racemization .
Q. What safety precautions are required when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
- Waste disposal : Treat as hazardous organic waste due to acute toxicity (H302) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Temperature control : Maintain 0–4°C during coupling to reduce side reactions .
- Catalyst selection : Use HOBt or HOAt to enhance coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 10 minutes vs. 24 hours) while maintaining >90% yield .
Q. What strategies prevent racemization during peptide coupling?
- Low-temperature reactions : Perform couplings at 4°C to slow base-induced racemization .
- Steric hindrance : Use bulky amino acid derivatives (e.g., Fmoc-protected β-branched residues) .
- Additives : Incorporate Oxyma Pure or DEPBT as racemization-suppressing agents .
Q. How can researchers resolve contradictions in reported purity data?
- Cross-validation : Compare HPLC (UV detection) with LC-MS to distinguish impurities from isobaric species .
- Batch analysis : Request certificates of analysis (CoA) from suppliers, ensuring ≥97% purity via orthogonal methods .
Q. What are the degradation pathways of this compound under physiological conditions?
- Fmoc cleavage : Accelerated by nucleophiles (e.g., amines) in buffers, releasing fluorenyl byproducts .
- Ester hydrolysis : The acetic acid moiety may hydrolyze in aqueous media at pH >8 .
- Oxidation : The pyrrolidine hydroxyl group is susceptible to radical-mediated oxidation; add antioxidants (e.g., BHT) in storage .
Q. How does the compound interact with enzymatic targets in biochemical assays?
- Inhibition studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) for proteases or kinases .
- Molecular docking : Model interactions with active sites (e.g., SARS-CoV-2 main protease) to guide drug design .
- Kinetic assays : Monitor time-dependent inhibition via fluorogenic substrates (e.g., FRET-based assays) .
Methodological Recommendations
- Synthesis Troubleshooting : If yields drop below 70%, replace EDC with DIC and monitor pH (optimal range: 6.5–7.5) .
- Analytical Cross-Check : Combine NMR (for structural confirmation) with chiral HPLC to verify enantiopurity .
- Safety Protocols : Implement emergency shower/eye wash stations in labs, per OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
